[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411240-62-3
VCID: VC6415386
InChI: InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H
SMILES: C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl
Molecular Formula: C8H8ClF3N2O2
Molecular Weight: 256.61

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

CAS No.: 2411240-62-3

Cat. No.: VC6415386

Molecular Formula: C8H8ClF3N2O2

Molecular Weight: 256.61

* For research use only. Not for human or veterinary use.

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride - 2411240-62-3

Specification

CAS No. 2411240-62-3
Molecular Formula C8H8ClF3N2O2
Molecular Weight 256.61
IUPAC Name [2-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H
Standard InChI Key IPCQEKVWBNRDHD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₈H₈ClF₃N₂O₂, with a molecular weight of 256.61 g/mol. Its IUPAC name, [2-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride, reflects the substitution pattern: a nitro group at the ortho position (C2) and a trifluoromethyl group at the para position (C5) relative to the methanamine moiety. The hydrochloride salt forms via protonation of the primary amine group, as confirmed by its SMILES notation: C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl.

Table 1: Key Chemical Properties

PropertyValue
CAS No.2411240-62-3
Molecular FormulaC₈H₈ClF₃N₂O₂
Molecular Weight256.61 g/mol
IUPAC Name[2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
SMILESC1=CC(=C(C=C1C(F)(F)F)CN)N+[O-].Cl
InChI KeyIPCQEKVWBNRDHD-UHFFFAOYSA-N

Structural and Electronic Characteristics

The benzene ring’s electron-withdrawing nitro and trifluoromethyl groups create a strongly electron-deficient aromatic system. This polarization enhances reactivity toward nucleophilic substitution and facilitates interactions with biological targets. X-ray crystallography of analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, reveals planar geometry at the nitro-substituted carbon and steric hindrance from the trifluoromethyl group . These features influence regioselectivity in subsequent reactions, particularly in drug candidate synthesis .

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis typically proceeds via nitration and trifluoromethylation of precursor benzene derivatives. A common pathway involves:

  • Nitration of 5-(Trifluoromethyl)benzylamine: Treatment with a nitric acid-sulfuric acid mixture introduces the nitro group at the ortho position, yielding the nitro intermediate.

  • Salt Formation: The free amine is converted to its hydrochloride salt using hydrochloric acid, improving stability and crystallinity.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate in Anti-Tuberculosis Agents

The compound’s nitro group serves as a pharmacophore in 1,3-benzothiazinone derivatives, a class of anti-tuberculosis agents. For example, Richter et al. (2020) utilized a related nitrobenzamide intermediate to synthesize 8-nitro-1,3-benzothiazin-4-ones, which inhibit mycobacterial cell wall synthesis . Although [2-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride itself showed no activity against Mycobacterium smegmatis at 100 µM, its structural analogs demonstrated potent bactericidal effects .

Herbicide Development

In agrochemistry, the compound’s electron-deficient aromatic ring facilitates coupling with phenoxy groups to form diphenyl ether herbicides. A 1990 study by Yoshimoto et al. highlighted its utility in synthesizing 2,4-bis(substituted phenoxy)nitrobenzenes, which disrupt plant cell membrane integrity . The trifluoromethyl group enhances lipid solubility, improving herbicidal penetration into waxy cuticles .

ParameterRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles
VentilationUse in fume hood
Storage ConditionsCool (2–8°C), dry, inert atmosphere
DisposalIncineration at >1000°C

Solubility and Stability

The compound’s solubility in common solvents remains unquantified, but hydrochloride salts generally exhibit moderate solubility in polar solvents (e.g., water, ethanol). Stability tests indicate decomposition above 150°C, releasing toxic fumes (NOₓ, HCl).

Recent Advances and Future Directions

Mechanistic Studies in Drug Design

Recent crystallographic analyses of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have clarified steric and electronic interactions between nitroaromatics and biological targets . Computational modeling predicts that substituting the methanamine group with bulkier amines (e.g., piperazine) could enhance binding affinity to mycobacterial enzymes .

Green Chemistry Approaches

Efforts to improve synthesis sustainability include:

  • Catalytic Trifluoromethylation: Using Cu(I) catalysts to reduce reliance on hazardous CF₃I gas.

  • Flow Chemistry: Continuous nitration processes minimize waste and improve yield reproducibility .

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